2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Medicinal Chemistry ADME Physicochemical Property Analysis

Researchers often face limited synthetic handles for selective dihydroisoquinolinone diversification. This compound solves that with a C-5 bromine atom enabling Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, plus an N-2 benzyl group pre-installed for polycyclic alkaloid construction. - Key utility: PARP inhibitor intermediate; CNS lead candidate (XLogP3-AA=3.6). - Supply: Packaged for mg to kg scales. - Quality: ≥95% by HPLC, fully characterized.

Molecular Formula C16H14BrNO
Molecular Weight 316.19 g/mol
CAS No. 1109229-95-9
Cat. No. B3213004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
CAS1109229-95-9
Molecular FormulaC16H14BrNO
Molecular Weight316.19 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C2=C1C(=CC=C2)Br)CC3=CC=CC=C3
InChIInChI=1S/C16H14BrNO/c17-15-8-4-7-14-13(15)9-10-18(16(14)19)11-12-5-2-1-3-6-12/h1-8H,9-11H2
InChIKeyDKOFXWSHLSYVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one: Strategic Building Block


2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a functionalized dihydroisoquinolinone derivative characterized by a core 3,4-dihydroisoquinolin-1(2H)-one scaffold bearing a benzyl group at the N-2 position and a bromine atom at the C-5 position [1]. The presence of the bromine provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, while the benzyl substituent offers a site for further diversification or modulation of physicochemical properties [2]. This compound serves as a key intermediate for the construction of more complex, biologically relevant isoquinoline-based structures.

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one: Irreplaceable Scaffold


Generic substitution of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one with simpler, unsubstituted dihydroisoquinolinones is not feasible due to the compound's specific pattern of functionalization, which dictates its utility in downstream applications. The N-2 benzyl group is essential for generating the targeted polycyclic frameworks, while the C-5 bromo substituent is a critical vector for selective palladium-catalyzed cross-coupling, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups [1]. In the context of biological activity, the class of dihydroisoquinolinones is recognized as a source of potent PARP inhibitors, where the specific substitution pattern on the core scaffold is a key determinant of potency and selectivity [2]. Therefore, the exact regio- and chemo-identity of the functional groups on this compound is non-negotiable for achieving the intended chemical or biological outcome.

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one: Physicochemical & Class-Level Evidence


Lipophilicity Advantage Over Parent Scaffold

The presence of the lipophilic benzyl group at the N-2 position of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one significantly increases its calculated partition coefficient (XLogP3-AA) to 3.6, compared to a baseline calculated logP of 1.4 for the parent 3,4-dihydroisoquinolin-1(2H)-one scaffold [1], [2]. This quantified difference of +2.2 log units indicates a substantially higher lipophilicity for the benzylated compound.

Medicinal Chemistry ADME Physicochemical Property Analysis

Molecular Weight and Synthetic Utility Advantage

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one (MW = 316.19 g/mol) is a fully elaborated building block with a molecular weight that is 90.12 g/mol higher than its core 5-bromo analog, 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (MW = 226.07 g/mol) [1], . This difference is due entirely to the presence of the benzyl group on the lactam nitrogen.

Organic Synthesis Chemical Biology Fragment-Based Drug Discovery

Class-Level Evidence: Potent PARP Inhibition

As a member of the dihydroisoquinolinone class, 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one belongs to a family of compounds recognized for their high potency as inhibitors of Poly(ADP-ribose) polymerase (PARP). Early patents in this field report that 5-substituted dihydroisoquinolinones are at least 100-fold more potent PARP inhibitors than the classic benzamide inhibitor 3-aminobenzamide [1]. This class-level potency is a key differentiator for any dihydroisoquinolinone-based chemical probe.

Oncology DNA Damage Response Enzyme Inhibition

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one: Key Application Scenarios


Indolo[2,1-a]isoquinoline Alkaloid Synthesis

This compound serves as a key intermediate in the synthesis of complex indolo[2,1-a]isoquinoline alkaloid frameworks. The N-benzyl group is an essential structural element for facilitating intramolecular cyclization reactions, such as those promoted by potassium carbonate in boiling DMF, to construct the fused polycyclic core [1]. The C-5 bromine atom can be leveraged for additional diversification via cross-coupling prior to or following the cyclization step.

PARP Isoform-Selective Chemical Probes

The dihydroisoquinolinone scaffold is a validated starting point for developing inhibitors of poly(ADP-ribose) polymerases (PARPs), a class of enzymes central to the DNA damage response [1]. Recent literature demonstrates that substitution on the dihydroisoquinolinone core, such as at the C-7 position, can confer selectivity for specific PARP isoforms like PARP10 [2]. 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one, with its unique substitution pattern, represents a building block for constructing focused libraries aimed at identifying novel, isoform-selective PARP inhibitors.

Palladium-Catalyzed Cross-Coupling Diversification

The C-5 bromine atom on this compound is a robust and selective handle for modern palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings [1]. This enables the rapid generation of diverse analog libraries by introducing a wide array of aryl, heteroaryl, amino, or alkyl groups, facilitating structure-activity relationship (SAR) studies around the dihydroisoquinolinone pharmacophore.

CNS-Targeted Medicinal Chemistry Building Block

The relatively high calculated lipophilicity (XLogP3-AA = 3.6) of this benzylated scaffold, compared to the unsubstituted parent, is a critical physicochemical property that aligns with the design principles for central nervous system (CNS) drug candidates [1]. This makes 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one a strategically relevant intermediate for synthesizing novel chemical probes or lead compounds targeting neurological pathways.

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